molecular formula C15H10ClNOS2 B3421943 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone CAS No. 23384-66-9

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

Cat. No. B3421943
CAS RN: 23384-66-9
M. Wt: 319.8 g/mol
InChI Key: QDOHUROGULDTKW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BZT-1' and is a member of the benzothiazole family. BZT-1 has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

BZT-1 acts as a dopamine transporter inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the location of the synapse. BZT-1 has also been shown to have an affinity for other neurotransmitter transporters such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
BZT-1 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity and reward-seeking behavior. BZT-1 has also been shown to have antidepressant-like effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

BZT-1 has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. BZT-1 is also relatively easy to synthesize and can be obtained in high purity. However, BZT-1 also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. BZT-1 can also be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BZT-1. One potential direction is the development of new derivatives of BZT-1 that have improved pharmacokinetic properties and reduced toxicity. Another potential direction is the use of BZT-1 in combination with other drugs to treat various neurological disorders. Finally, BZT-1 could be used as a tool to study the role of dopamine in various neurological disorders, which could lead to the development of new treatments for these disorders.
Conclusion:
In conclusion, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone, or BZT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZT-1 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction. BZT-1 has also been studied for its potential use as a diagnostic tool in the early detection of Parkinson's disease. There are several future directions for research on BZT-1, including the development of new derivatives with improved pharmacokinetic properties and the use of BZT-1 in combination with other drugs to treat various neurological disorders.

Synthesis Methods

The synthesis of BZT-1 involves the reaction between 2-mercaptobenzothiazole and 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile under reflux conditions. The resulting product is then purified through recrystallization to obtain pure BZT-1.

Scientific Research Applications

BZT-1 has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and addiction. BZT-1 has also been studied for its potential use as a diagnostic tool in the early detection of Parkinson's disease.

properties

CAS RN

23384-66-9

Product Name

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

Molecular Formula

C15H10ClNOS2

Molecular Weight

319.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C15H10ClNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2

InChI Key

QDOHUROGULDTKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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